molecular formula C10H18O4 B1438381 Dimethyl (1-ethylpropyl)malonate CAS No. 39520-19-9

Dimethyl (1-ethylpropyl)malonate

Cat. No.: B1438381
CAS No.: 39520-19-9
M. Wt: 202.25 g/mol
InChI Key: LHJTVXUTWGDTQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dimethyl (1-ethylpropyl)malonate typically involves the alkylation of dimethyl malonate with an appropriate alkyl halide under basic conditions. The general synthetic route includes the following steps :

    Deprotonation: Dimethyl malonate is deprotonated using a weak base such as sodium ethoxide to form an enolate.

    Alkylation: The enolate undergoes nucleophilic substitution with an alkyl halide (e.g., 1-bromo-2-methylpropane) to form the alkylated product.

    Hydrolysis and Decarboxylation: The ester is hydrolyzed under acidic conditions, followed by decarboxylation to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The selective monohydrolysis of symmetric diesters is a common method used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1-ethylpropyl)malonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide

    Alkyl Halides: 1-bromo-2-methylpropane, methyl iodide

    Acids: Hydrochloric acid, sulfuric acid

Major Products

The major products formed from these reactions include substituted acetic acids and various alkylated derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (1-ethylpropyl)malonate is unique due to its specific alkyl substitution, which imparts distinct reactivity and properties compared to other malonate esters. This uniqueness makes it valuable in the synthesis of specialized organic compounds and pharmaceutical intermediates .

Properties

IUPAC Name

dimethyl 2-pentan-3-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-5-7(6-2)8(9(11)13-3)10(12)14-4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJTVXUTWGDTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654738
Record name Dimethyl (pentan-3-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39520-19-9
Record name Dimethyl (pentan-3-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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